![molecular formula C12H16N2O5 B12914427 5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 210469-25-3](/img/structure/B12914427.png)
5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethyl)-1-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-1-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl alcohol, formaldehyde, and pyrimidine derivatives.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis.
Optimization of reaction conditions: To maximize yield and purity.
Purification techniques: Such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the ethoxymethyl and dihydrofuran groups.
1-(2,5-Dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the ethoxymethyl and hydroxymethyl groups.
Uniqueness
- The presence of both ethoxymethyl and hydroxymethyl groups, along with the dihydrofuran ring, makes 5-(Ethoxymethyl)-1-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione unique in its class, potentially offering distinct biological activities and chemical properties.
Properties
CAS No. |
210469-25-3 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-(ethoxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O5/c1-2-18-7-8-5-14(12(17)13-11(8)16)10-4-3-9(6-15)19-10/h3-5,9-10,15H,2,6-7H2,1H3,(H,13,16,17)/t9-,10+/m0/s1 |
InChI Key |
WJNOSXACZWODHM-VHSXEESVSA-N |
Isomeric SMILES |
CCOCC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Canonical SMILES |
CCOCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



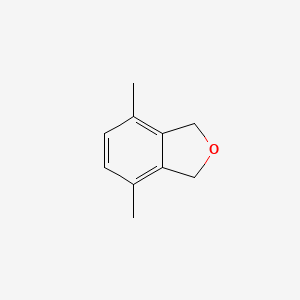
![Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-](/img/structure/B12914379.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)

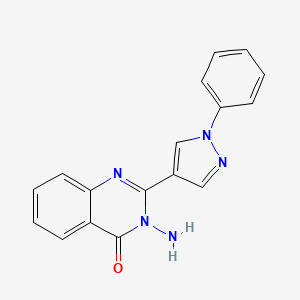
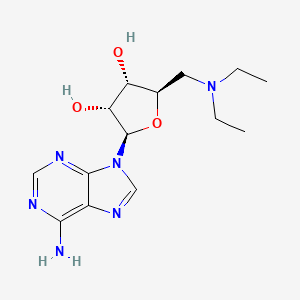
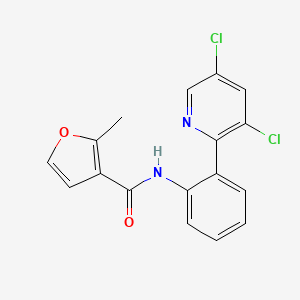

![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914420.png)
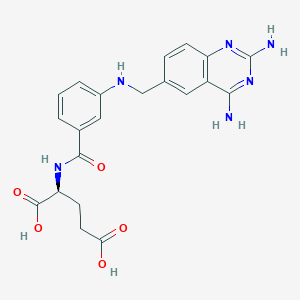


![4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene](/img/structure/B12914438.png)
